![molecular formula C10H10BrNOS B11795539 2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
2-Bromo-6-propoxybenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-propoxi benzo[d]tiazol es un compuesto orgánico heterocíclico que pertenece a la familia de los tiazoles. Los tiazoles son conocidos por sus diversas actividades biológicas y se utilizan comúnmente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-6-propoxi benzo[d]tiazol generalmente implica la bromación de 6-propoxi benzo[d]tiazol. La reacción se lleva a cabo utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un solvente como diclorometano. Las condiciones de reacción a menudo incluyen temperatura ambiente o temperaturas ligeramente elevadas para garantizar una bromación completa.
Métodos de producción industrial
La producción industrial de 2-Bromo-6-propoxi benzo[d]tiazol puede implicar procesos de bromación a gran escala utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados y condiciones de reacción controladas garantiza la calidad y pureza consistentes del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-6-propoxi benzo[d]tiazol puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de azufre o nitrógeno en el anillo de tiazol.
Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono con ácidos borónicos.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos, a menudo en presencia de una base como carbonato de potasio.
Oxidación y reducción: Se utilizan comúnmente reactivos como peróxido de hidrógeno para la oxidación y borohidruro de sodio para la reducción.
Reacciones de acoplamiento: Se utilizan catalizadores de paladio y ácidos borónicos en condiciones suaves para facilitar las reacciones de acoplamiento.
Principales productos formados
Reacciones de sustitución: Los productos incluyen varios benzo[d]tiazoles sustituidos con diferentes grupos funcionales.
Oxidación y reducción: Los productos incluyen formas oxidadas o reducidas del compuesto original.
Reacciones de acoplamiento: Los productos incluyen compuestos biarílicos formados a través de la formación de enlaces carbono-carbono.
Aplicaciones Científicas De Investigación
2-Bromo-6-propoxi benzo[d]tiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos especiales, tintes y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-6-propoxi benzo[d]tiazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a una actividad antimicrobiana. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
6-Bromo-2-metil benzo[d]tiazol: Estructura similar con un grupo metilo en lugar de un grupo propoxi.
2-Bromo-6-(trifluorometil) benzo[d]tiazol: Presenta un grupo trifluorometilo en lugar de un grupo propoxi.
Benzo[d]tiazol-2-tiol: Carece de los grupos bromo y propoxi, pero comparte la estructura central del benzo[d]tiazol.
Singularidad
2-Bromo-6-propoxi benzo[d]tiazol es único debido a la presencia de los grupos bromo y propoxi, que confieren propiedades químicas y biológicas distintas. Estos grupos funcionales pueden influir en la reactividad, solubilidad e interacción del compuesto con objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H10BrNOS |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
2-bromo-6-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNOS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3 |
Clave InChI |
FPJZFUDBQVBFJL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C=C1)N=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



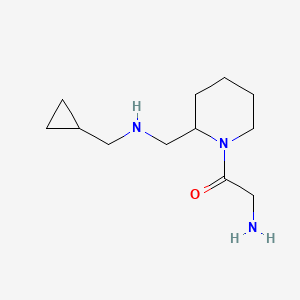
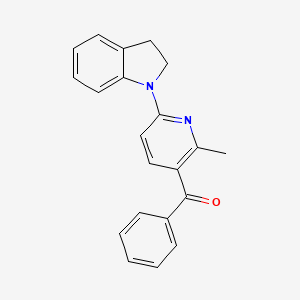
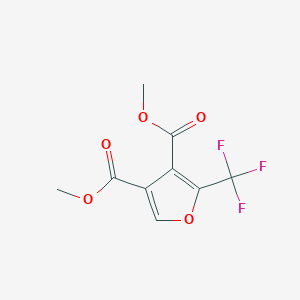
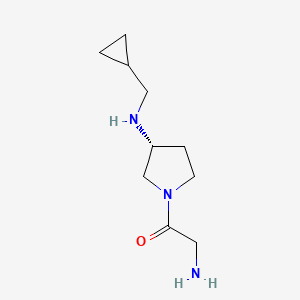
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
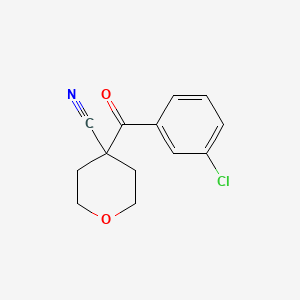
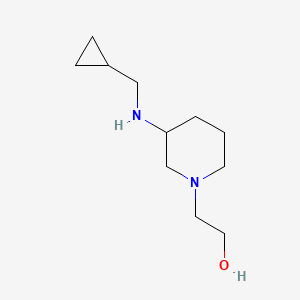


![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
